molecular formula C23H34O5 B1674535 Latanoprost acid CAS No. 41639-83-2

Latanoprost acid

Cat. No.: B1674535
CAS No.: 41639-83-2
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-NFVOFSAMSA-N
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Description

PHXA85, also known as the free acid form of latanoprost, is a synthetic organic compound. It is an active metabolite of the prodrug latanoprost, which is widely used in ophthalmology for the treatment of glaucoma and ocular hypertension. The compound is known for its potent intraocular pressure-lowering effects, making it a valuable therapeutic agent in eye care .

Mechanism of Action

Mode of Action

Latanoprost acid interacts with its target by binding to the prostaglandin F receptor. This binding triggers a series of biochemical reactions that lead to extracellular matrix remodeling . As a result, the outflow of aqueous humor from the eye is increased .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the uveoscleral outflow pathway . By increasing the outflow of aqueous humor through this pathway, this compound effectively reduces intraocular pressure . This action is believed to be mediated through the prostaglandin F receptor and involves changes in the extracellular matrix of the ciliary muscle .

Pharmacokinetics

This compound exhibits rapid pharmacokinetics. After topical application, it is quickly hydrolyzed in the cornea and blood . The maximum concentration of the active drug is detected in the aqueous humor 1-2 hours after topical administration . The half-life of this compound in the aqueous humor is approximately 2-3 hours . It is primarily excreted via the kidneys .

Result of Action

The primary result of this compound’s action is a significant reduction in intraocular pressure . This is achieved by increasing the outflow of aqueous humor from the eye, thereby preventing the buildup of pressure that can damage the optic nerve and lead to glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to easily penetrate the cornea . .

Biochemical Analysis

Biochemical Properties

Latanoprost acid interacts with the prostaglandin F receptor . It is believed to reduce intraocular pressure by increasing the outflow of aqueous humor . This interaction involves the remodeling of the extracellular matrix and regulation of matrix metalloproteinases .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure . It also stimulates the release of Ca+2 to the cytosol and activates protein kinase C, resulting in increased metabolic activity fundamental to cell growth and proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the prostaglandin F receptor . It selectively stimulates this receptor, leading to a decrease in intraocular pressure via the increased outflow of aqueous humor .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. After corneal uptake, this prodrug is hydrolyzed and activated by esterases to become a pharmacologically active drug . The small portion of this drug that is able to reach the circulation is found to be metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites through fatty acid beta-oxidation .

Dosage Effects in Animal Models

In animal studies, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving the stump-tailed macaque, a primate model of human androgenic alopecia, the effects of this compound were found to be dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. After reaching the systemic circulation, it is primarily metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites through fatty acid beta-oxidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the cornea, where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . The activated acid form of latanoprost can be measured in aqueous humor during the first 4 hours post-administration, and in the plasma only during the first hour after ophthalmic administration .

Subcellular Localization

The subcellular localization of this compound is primarily within the cornea, where it is hydrolyzed by esterases to become biologically active . This localization is crucial for its role in reducing intraocular pressure by increasing the outflow of aqueous humor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHXA85 involves the hydrolysis of latanoprost (isopropyl ester) to yield the free acid form. This reaction typically occurs under mild acidic or basic conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of PHXA85 follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

PHXA85 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PHXA85 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Extensively researched for its therapeutic potential in treating glaucoma and ocular hypertension.

    Industry: Utilized in the development of new ophthalmic drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PHXA85

PHXA85 is unique due to its high potency and efficacy in reducing intraocular pressure. It has a higher affinity for the prostanoid FP receptor compared to other similar compounds, making it a preferred choice in clinical settings .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-NFVOFSAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040531
Record name Latanprost free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41639-83-2
Record name Latanoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41639-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phxa 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanprost free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latanoprost acid
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Latanoprost acid
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Latanoprost acid
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Latanoprost acid
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Latanoprost acid

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